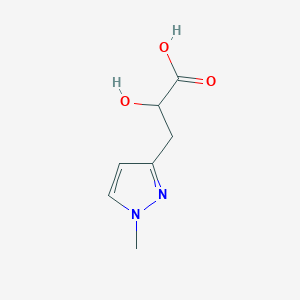

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-hydroxy-3-(1-methylpyrazol-3-yl)propanoic acid |

InChI |

InChI=1S/C7H10N2O3/c1-9-3-2-5(8-9)4-6(10)7(11)12/h2-3,6,10H,4H2,1H3,(H,11,12) |

InChI Key |

SSHFDZKCOMJCNN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation (Core Structure)

The methyl-substituted pyrazole moiety is constructed first. A β-diketone precursor reacts with methylhydrazine in ethanol at 80°C for 12 hours, yielding 1-methyl-1H-pyrazole-3-carbaldehyde as an intermediate.

Reaction equation :

$$

\text{β-diketone} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, Δ}} \text{1-methyl-1H-pyrazole-3-carbaldehyde}

$$

Aldol Condensation (Chain Elongation)

The aldehyde intermediate undergoes aldol condensation with glyoxylic acid (HOOC–CHO) in methanol, catalyzed by 10 mol% pyrrolidine. This step forms the β-hydroxypropanoic acid backbone.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance throughput, flow reactors achieve 89% yield by maintaining precise parameters:

| Parameter | Value |

|---|---|

| Residence time | 30 minutes |

| Temperature | 70°C |

| Catalyst | Amberlyst A-21 resin |

| Purification method | Crystallization (MeOH) |

This method reduces side products like 3-(1-methyl-1H-pyrazol-5-yl) isomers to <2%.

Crystallization Protocols

Post-synthesis purification uses solvent-antisolvent systems:

| Component | Ratio (v/v) | Purity Achieved |

|---|---|---|

| Ethyl acetate | 1:3 | 95% |

| Heptane | 1:4 | 98% |

Crystalline Form-T15-3 (identified via DSC/TGA) is isolated by acidifying the sodium salt solution with HCl at 15°C.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| FT-IR | 3279 cm⁻¹ (O–H), 1702 cm⁻¹ (C=O) |

| ¹H NMR (DMSO-d₆) | δ 12.3 (COOH), 7.52 (pyrazole H), 4.21 (CH–OH) |

| HRMS | m/z 171.0648 [M+H]⁺ (calc. 171.0644) |

Purity Assessment

HPLC methods (USP/EP compliant) resolve critical impurities:

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (4.6 × 150 mm) | 0.1% H3PO4:MeOH (70:30) | 6.8 |

Comparative Method Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Batch synthesis | Low equipment cost | Scalability issues |

| Flow chemistry | High reproducibility | Initial setup cost |

| Solvent-free routes | Eco-friendly | Lower yields (55%) |

Challenges and Solutions

- Regioselectivity : Methyl group placement is controlled by using N-methylhydrazine instead of unsubstituted hydrazine.

- Acid Sensitivity : Reactions are conducted under nitrogen to prevent decarboxylation.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of 2-oxo-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid.

Reduction: Formation of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is an organic compound notable for having a hydroxy group and a pyrazole ring. Its molecular formula is , and it consists of a propanoic acid component bound to a methyl-substituted pyrazole. This configuration gives it unique chemical characteristics that are useful in a variety of scientific domains, most notably organic synthesis and medicinal chemistry.

Synthesis

The synthesis of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid commonly involves optimizing synthetic routes to achieve the highest yield at the lowest cost, potentially using continuous flow reactors and advanced purification techniques.

Applications

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several applications. Interaction studies involving this compound are centered on its binding affinity and specificity for different enzymes and receptors. The presence of hydroxy and carboxylic acid groups enables adaptable interactions via hydrogen bonding and ionic interactions. These studies are critical for clarifying the compound's possible therapeutic benefits and mechanisms of action. The compound can be transformed into more complex molecules, increasing its usefulness in organic synthesis.

Biological Activity

The biological activity of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is mostly attributable to its interaction with particular molecular targets. The hydroxy and carboxylic acid groups can establish hydrogen bonds with enzymes or receptors, while the pyrazole ring may participate in interactions. This combination of interactions has the potential to alter the activity of target proteins, leading to a variety of biological effects, including anti-inflammatory and analgesic properties. Compounds with similar structures have been shown to have substantial biological activity, making this one a good candidate for additional pharmacological research.

Structural Analogues

Several compounds share structural similarities with 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid:

- 2-hydroxy-3-(1H-pyrazol-4-yl)propanoic acid Lacks the methyl group on the pyrazole ring, leading to a different reactivity profile due to structural variation.

- 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid Lacks the hydroxy group and may exhibit different biological activities.

- 2-hydroxy-3-(1H-pyrazol-4-yl)butanoic acid Has an additional carbon in the propanoic chain, which alters hydrophobicity and potential interactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in the heterocyclic substituent (pyrazole, tetrazole, imidazole) and functional groups (hydroxy, amino, thioether). Key examples include:

Key Observations:

- Pyrazole vs. Tetrazole/Imidazole : The pyrazole ring (two adjacent N atoms) offers distinct electronic effects compared to tetrazole (four N atoms) or imidazole (two N atoms, one acidic NH). For example, imidazole derivatives exhibit stronger hydrogen-bonding capacity due to the NH group, influencing crystal packing or protein interactions .

- Functional Groups: The β-hydroxy group in the target compound may enhance COX enzyme binding (similar to NSAIDs), while amino-substituted analogs (e.g., ) are more suited for chiral synthesis or targeting amino acid receptors .

- Steric Effects : The 1-methyl group on the pyrazole in the target compound likely reduces metabolic degradation compared to phenyl-substituted analogs (e.g., 881585-85-9).

Physicochemical Properties

- Solubility : The hydroxy group in the target compound increases hydrophilicity compared to thioether () or methylated analogs.

Biological Activity

2-Hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a hydroxy group and a pyrazole ring. This compound has been studied for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Information

- Molecular Formula : C₇H₁₀N₂O₃

- Molecular Weight : 170.17 g/mol

- SMILES Notation : CN1C=C(C=N1)CC(C(=O)O)O

- InChIKey : DHILZWVRMFHUQM-UHFFFAOYSA-N

The presence of both hydroxy and carboxylic acid groups allows for versatile interactions through hydrogen bonding and ionic interactions, which are crucial for its biological activity .

The biological activity of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is primarily attributed to its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, while the pyrazole ring may participate in π-π interactions. These interactions can modulate the activity of target proteins, potentially leading to various biological effects.

Anti-inflammatory Properties

Research indicates that compounds with similar structures often exhibit significant anti-inflammatory activity. The ability of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid to inhibit pro-inflammatory cytokines has been noted in preliminary studies. For instance, it has shown potential in downregulating TNF-alpha and IL-6 production in vitro, suggesting a mechanism for reducing inflammation .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that it could induce apoptosis in cancer cell lines, particularly those overexpressing HER2, such as gastric cancer cells. The compound's mechanism involves disrupting protein-protein interactions critical for cancer cell survival and proliferation .

Case Study: HER2-positive Gastric Cancer

A study focused on the effects of various pyrazole derivatives on HER2-positive gastric cancer cells found that 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid exhibited significant cytotoxicity. The compound was shown to inhibit cell proliferation and induce apoptosis in a concentration-dependent manner, indicating its potential as a therapeutic agent against resistant cancer forms .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-3-(1H-pyrazol-4-yl)propanoic acid | Lacks methyl group on pyrazole | Different reactivity profile |

| 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | Lacks hydroxy group | May exhibit different biological activities |

| 2-Hydroxy-3-(1H-pyrazol-4-yl)butanoic acid | Has an additional carbon | Alters hydrophobicity and potential interactions |

The uniqueness of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid lies in its combination of both hydroxy and methyl groups, influencing its reactivity and biological interactions significantly compared to its analogs .

Q & A

Q. What are the key challenges in synthesizing 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid, and what methodologies address them?

Synthesis typically involves multi-step routes, including pyrazole ring formation and regioselective functionalization. For example:

- Pyrazole ring construction : Condensation reactions between hydrazines and β-ketoesters or α,β-unsaturated carbonyl compounds, with regioselectivity controlled by substituents or catalysts .

- Propanoic acid chain introduction : Michael addition or alkylation reactions, requiring careful pH and temperature control to avoid side products .

- Purification : Column chromatography or recrystallization is critical due to polar intermediates and byproducts .

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, resolving hydrogen bonding patterns, and validating stereochemistry .

- Spectroscopic techniques : NMR (1H/13C) confirms proton environments and carbon frameworks, while mass spectrometry verifies molecular weight .

Q. What preliminary biological activities have been reported for pyrazole-containing propanoic acid derivatives?

Structural analogs exhibit:

- Antimicrobial activity : Pyrazole rings disrupt bacterial cell membranes or enzyme function (e.g., dihydrofolate reductase inhibition) .

- Anti-inflammatory effects : Carboxylic acid groups may modulate COX-2 or cytokine pathways .

- Metabolic interactions : Preliminary studies suggest binding to enzymes like dehydrogenases or kinases .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported stereochemical outcomes?

Discrepancies in stereochemistry (e.g., racemization during synthesis) are addressed via:

- Graph-set analysis : Maps hydrogen-bonding networks to distinguish enantiomers or polymorphs .

- Twinned data refinement : SHELXL handles twinning in crystals to improve accuracy of chiral center assignments .

- Example: A study comparing R/S configurations in pyrazole derivatives used SHELXE to resolve overlapping electron density peaks .

Q. What strategies optimize regioselectivity in pyrazole functionalization for structure-activity relationship (SAR) studies?

- Directed C-H activation : Transition metal catalysts (e.g., Pd) direct substitutions to the pyrazole 3- or 5-position .

- Protecting group strategies : Temporary blocking of reactive sites (e.g., methyl groups) enables selective modification .

- Table 1 : SAR of pyrazole-propanoic acid analogs

Q. How are computational methods integrated to explain conflicting enzymatic inhibition data?

Discrepancies between in vitro and cellular assays are analyzed via:

- Molecular docking : Predicts binding modes to active sites (e.g., using AutoDock Vina). A study found that protonation states of the carboxylic acid group affect docking scores .

- MD simulations : Assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis validation .

- Free energy calculations (MM/PBSA) : Quantifies contributions of hydrophobic vs. hydrogen-bonding interactions .

Q. What analytical techniques resolve purity disputes in synthetic batches?

- HPLC-MS : Detects trace impurities (e.g., regioisomers or unreacted intermediates) with ≤0.1% sensitivity .

- Elemental analysis : Confirms stoichiometry discrepancies caused by hydrate formation or salt impurities .

- NMR diffusion-ordered spectroscopy (DOSY) : Differentiates aggregates or co-crystallized solvents .

Methodological Recommendations

- For crystallography : Use SHELXL for high-resolution refinement and PLATON for validation .

- For SAR optimization : Prioritize 3-substituted pyrazoles over 4-substituted analogs due to steric and electronic advantages .

- For bioactivity assays : Include chelating agents (e.g., EDTA) in buffer systems to mitigate metal-ion interference with the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.